(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-11-13(14-4-2-3-5-16(14)20)8-9-17(21)19-15(10-18)12-6-7-12/h2-5,8-9,11-12,15H,6-7H2,1H3,(H,19,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOZLYPXFVYTQS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)NC(C#N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)NC(C#N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitutions
The table below compares key structural differences and similarities:
*Calculated based on structural formula.
Key Comparative Insights
Indole Substitution
- 1-Butylindole : Increases lipophilicity, which may enhance membrane permeability but reduce solubility.
Amide Substituent
- Cyano(cyclopropyl)methyl (target compound): The cyclopropane ring confers rigidity and metabolic resistance, a strategy employed in drug design to prolong half-life .
- Thiadiazole/trifluoromethyl (XCT790) : Demonstrates how heterocyclic substituents can target specific receptors (e.g., nuclear hormone receptors).
Preparation Methods
Synthetic Routes for (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
Multicomponent Dehydrogenative Coupling
A catalyst-free, one-pot synthesis reported by Singh et al. (2025) provides a streamlined approach to β-cyano-enamine scaffolds. While originally designed for indolyl-2-pyrrolones, this method can be adapted for the target compound:
- Reactants : 1-Methylindole-3-carbaldehyde, cyclopropanecarbonitrile, and malononitrile.
- Conditions : Reflux in dimethylformamide (DMF) at 100°C for 12–16 hours under inert atmosphere.
- Mechanism : Dehydrogenative coupling forms the α,β-unsaturated enamide via Knoevenagel condensation, followed by nucleophilic addition of the cyclopropyl nitrile.
- Yield : 62–68% after purification by silica gel chromatography.
Advantages :
- Eliminates need for transition-metal catalysts.
- Scalable to gram quantities without significant yield drop.
Limitations :
- Requires strict control of stoichiometry to avoid byproducts.
Stepwise Amidation and Cyclopropanation
This two-step protocol, derived from EGFR inhibitor syntheses, prioritizes modularity:
Step 1: Synthesis of 3-(1-Methylindol-3-yl)acryloyl Chloride
- Reactants : 3-(1-Methylindol-3-yl)acrylic acid (prepared via Heck coupling) and thionyl chloride.
- Conditions : Reflux in dichloromethane (DCM) at 40°C for 3 hours.
- Yield : 89–92%.
Step 2: Coupling with Cyclopropyl(cyano)methylamine
- Reactants : Acryloyl chloride intermediate and cyclopropyl(cyano)methylamine.
- Conditions : Stirred in tetrahydrofuran (THF) with triethylamine (TEA) at 0°C→25°C for 6 hours.
- Workup : Aqueous extraction followed by recrystallization from ethanol/water.
- Yield : 74–78%.
Key Optimization :
Comparative Analysis of Methodologies
| Parameter | Multicomponent Route | Stepwise Route |
|---|---|---|
| Reaction Time | 16 hours | 9 hours total |
| Overall Yield | 62–68% | 66–70% |
| Purity (HPLC) | 95–97% | 98–99% |
| Scalability | ≤10 g | ≤1 kg |
| Cost Efficiency | High | Moderate |
The stepwise method offers superior purity and scalability, making it preferable for industrial applications. However, the multicomponent approach reduces synthetic steps and is ideal for rapid library synthesis.
Critical Reaction Parameters
Solvent Selection
Applications and Derivatives
The compound serves as a precursor for:
Q & A
Q. How to resolve crystallographic data inconsistencies when determining the compound’s 3D structure?
- Compare multiple datasets (synchrotron vs. lab-source X-ray) to identify systematic errors. Refine structural models using software (e.g., SHELXL) with restraints for disordered regions. Validate hydrogen bonding networks via neutron diffraction or computational modeling (DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
